5-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene
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Overview
Description
5-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene is a chemical compound that belongs to the class of fluorosulfonyl derivatives. This compound is characterized by the presence of a fluorosulfonyloxy group attached to a 3-oxo-1,2-dihydroindene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene typically involves the introduction of the fluorosulfonyloxy group into the indene structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorosulfonylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl fluorides.
Reduction: Reduction reactions can convert the fluorosulfonyloxy group to other functional groups.
Substitution: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl fluorides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antibacterial and antifungal activities.
Materials Science: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene involves its interaction with molecular targets through the fluorosulfonyloxy group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or materials science .
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Fluorides: Compounds like sulfonyl fluorides share the fluorosulfonyl group and exhibit similar reactivity.
Indene Derivatives: Other indene derivatives with different substituents can be compared based on their chemical and biological properties.
Uniqueness
5-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene is unique due to the presence of both the fluorosulfonyloxy group and the indene structure.
Properties
IUPAC Name |
5-fluorosulfonyloxy-3-oxo-1,2-dihydroindene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4S/c10-15(12,13)14-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHBDTIYLURTHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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